![molecular formula C16H16N4O2S B2804778 Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852372-92-0](/img/structure/B2804778.png)
Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
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Overview
Description
Triazolo-pyridazine compounds are a class of heterocyclic compounds that contain a triazole ring fused with a pyridazine ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For example, triazolo-quinoxaline derivatives can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl triazolo-quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of these compounds typically includes a five-membered triazole ring fused with a six-membered pyridazine ring . The presence of multiple nitrogen atoms in the rings allows these compounds to form specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve the formation or breaking of bonds in the triazole or pyridazine rings . The specific reactions would depend on the substituents attached to these rings .Scientific Research Applications
Anticancer Applications
Triazolothiadiazine and its derivatives have shown promising anticancer activities . They can be used in the design and development of new target-oriented drugs for the treatment of various types of cancer .
Antimicrobial Applications
These compounds have demonstrated significant antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Applications
Triazolothiadiazine and its derivatives can be used as analgesic and anti-inflammatory agents . They can help in the management of pain and inflammation in various medical conditions .
Antioxidant Applications
These compounds have shown antioxidant activities . They can neutralize harmful free radicals in the body, potentially reducing the risk of various health conditions, including heart disease and cancer .
Antiviral Applications
Triazolothiadiazine and its derivatives have demonstrated antiviral properties . They can inhibit the replication of various types of viruses, making them potential candidates for the development of new antiviral drugs .
Enzyme Inhibitor Applications
These compounds can act as enzyme inhibitors . They can inhibit the activity of various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the treatment of various diseases related to these enzymes .
Antitubercular Applications
Triazolothiadiazine and its derivatives have shown antitubercular activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Other Therapeutic Applications
In addition to the above, triazole compounds have shown a wide range of other therapeutic activities, including antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antimigraine effects .
Mechanism of Action
Target of Action
Compounds with a similar triazolothiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It is known that the triazole nucleus, a key component of this compound, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with a similar triazolothiadiazine scaffold have been reported to affect various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazolothiadiazine scaffold .
Result of Action
Compounds with a similar triazolothiadiazine scaffold have been reported to exhibit diverse pharmacological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-12(16(21)22-2)23-14-10-9-13-17-18-15(20(13)19-14)11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPQEOILMYLICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate |
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